ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

Medicinal chemistry Physicochemical property profiling Scaffold derivatization

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (CAS 1297546-22-5) is a disubstituted pyrazole scaffold , bearing an ethyl ester at the 3-position and a methoxymethyl substituent at the 5-position. The compound possesses a molecular formula of C8H12N2O3 and a molecular weight of 184.19 g/mol.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
CAS No. 1297546-22-5
Cat. No. B1532859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate
CAS1297546-22-5
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=C1)COC
InChIInChI=1S/C8H12N2O3/c1-3-13-8(11)7-4-6(5-12-2)9-10-7/h4H,3,5H2,1-2H3,(H,9,10)
InChIKeyHAVGYLPMVBRFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (CAS 1297546-22-5): Procurement Baseline and Comparative Framework


Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (CAS 1297546-22-5) is a disubstituted pyrazole scaffold [1], bearing an ethyl ester at the 3-position and a methoxymethyl substituent at the 5-position . The compound possesses a molecular formula of C8H12N2O3 and a molecular weight of 184.19 g/mol [2]. It is supplied primarily as a building block or intermediate with commercial purities typically ranging from 95% to 97% . The core pyrazole ring serves as a hydrogen-bond-donating heterocycle that is often employed as a more lipophilic and metabolically stable bioisostere of phenol , and the specific substitution pattern of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate defines its synthetic utility as a scaffold for generating more complex pyrazole-containing molecules .

Why In-Class Substitution Fails for Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (CAS 1297546-22-5)


Substituting ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate with a generic pyrazole-3-carboxylate analog is not functionally equivalent and introduces measurable divergences in physicochemical properties and synthetic utility. The unsubstituted pyrazole core, ethyl 1H-pyrazole-3-carboxylate (CAS 5932-27-4), is a baseline scaffold but possesses an XLogP3 of 0.8 and a molecular weight of 140.14 g/mol [1]. In contrast, ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate has a substantially higher molecular weight of 184.19 g/mol and an XLogP3 of 0.2 [2]; the 5-methoxymethyl substituent simultaneously increases molecular weight while reducing lipophilicity. The closest ester analog, methyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (CAS 864522-30-5), shares the methoxymethyl group but has a lower molecular weight (170.17 g/mol) due to its methyl ester and carries a different reactivity profile for ester hydrolysis and transesterification reactions . These differences directly impact solubility, chromatographic behavior, and subsequent derivatization efficiency, making procurement of the exact compound necessary for experimental consistency.

Quantitative Differentiation Guide: Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate vs. In-Class Analogs


Molecular Weight and Lipophilicity Differentiation from Unsubstituted Pyrazole Core

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate exhibits an XLogP3 of 0.2 [1], which is 0.6 log units lower than the unsubstituted ethyl 1H-pyrazole-3-carboxylate (XLogP3 = 0.8) [2]. This 75% reduction in lipophilicity relative to the baseline pyrazole core is accompanied by a 44 g/mol increase in molecular weight (184.19 g/mol vs. 140.14 g/mol) [3]. The combination of increased molecular weight with decreased lipophilicity is a non-trivial property shift that directly influences solubility in aqueous media, membrane permeability in cellular assays, and retention time in reverse-phase HPLC purification.

Medicinal chemistry Physicochemical property profiling Scaffold derivatization

Comparative Purity Specification and Procurement Reliability for Pyrazole Building Blocks

Commercial sources offer ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate at a guaranteed minimum purity of 95% to 97% . This purity window is documented by multiple independent vendors, including AK Scientific (95% minimum purity specification) and AChemBlock (97% purity) . In contrast, the closest ester analog, methyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (CAS 864522-30-5), is less commonly stocked with explicit purity guarantees in publicly accessible catalogs and may require custom synthesis . The availability of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate with a defined purity specification from multiple independent vendors reduces procurement lead time variability and enables more reproducible synthetic outcomes.

Chemical procurement Building block quality Synthetic chemistry

Physical State and Storage Stability Differentiation for Laboratory Handling

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is documented as a solid at ambient temperature and is stable under long-term storage at room temperature in a cool, dry environment . The unsubstituted pyrazole core, ethyl 1H-pyrazole-3-carboxylate (CAS 5932-27-4), is also a solid ; however, ethyl pyrazole-3-carboxylate without specific substitution has been described alternatively as a colorless to pale yellow liquid or solid depending on purity and form , introducing uncertainty in physical form that can affect weighing accuracy and formulation consistency. The defined solid state of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, coupled with room-temperature storage compatibility without inert atmosphere requirements, reduces handling complexity relative to analogs requiring refrigeration or inert gas protection.

Chemical storage Laboratory handling Stability profiling

5-Methoxymethyl Substituent as a Synthetic Handle for Scaffold Diversification

The 5-methoxymethyl substituent on ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate provides a distinct functional handle that is absent in ethyl 1H-pyrazole-3-carboxylate (CAS 5932-27-4) [1]. The methoxymethyl group enables the compound to serve as an intermediate in the synthesis of more complex pyrazole derivatives, including those with potential therapeutic applications such as anti-inflammatory and antimicrobial agents . This substitution pattern has been validated in analogous synthetic routes where methyl l-aryl-5-(methoxymethyl)-1H-pyrazole-4-carboxylates were prepared in high yields and subsequently hydrolyzed to carboxylic acids and converted to 1-aryl-5-(methoxymethyl)-1H-pyrazoles [2]. The 5-methoxymethyl group thus constitutes a synthetically addressable handle for further derivatization that is not present in the unsubstituted pyrazole core.

Organic synthesis Scaffold diversification Heterocyclic chemistry

Pyrazole-5-carboxylate vs. Pyrazole-3-carboxylate Regioisomeric Utility in Patent-Disclosed Scaffolds

The 5-(methoxymethyl)-1H-pyrazole scaffold appears in patent literature as a component of more complex bioactive molecules. Glaxo Group Ltd. disclosed C-linked pyrazole derivatives containing a 5-(methoxymethyl) substituent, including 41-[[3-butyl-5-(methoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl][1,1′-biphenyl]-2-carboxylic acid, for the prevention and treatment of hypertension, hyperaldosteronism, and cognitive disorders [1]. This patent-validated substitution pattern establishes the 5-(methoxymethyl) moiety as a pharmacophoric element in angiotensin II antagonist development [2]. In contrast, the regioisomeric pyrazole-5-carboxylate scaffold (where the carboxylate is positioned differently) is not represented in this therapeutic patent family, indicating a structure-activity divergence that justifies procurement of the exact regioisomer for target-oriented synthesis.

Medicinal chemistry Patent analysis Angiotensin II antagonism

Research and Industrial Application Scenarios for Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate


Scaffold Diversification in Pyrazole-Based Building Block Libraries

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate provides a disubstituted pyrazole core with an orthogonal functional handle at the 5-position that enables nucleophilic substitution and oxidation reactions absent in unsubstituted pyrazole-3-carboxylate analogs [1]. Its defined solid physical form and room-temperature storage compatibility make it suitable for inclusion in high-throughput parallel synthesis workflows and automated compound management systems, where handling consistency is critical. The methoxymethyl group has been demonstrated in related synthetic routes to facilitate the preparation of 1-aryl-5-(methoxymethyl)-1H-pyrazole derivatives in high yields [2], establishing this scaffold as a productive entry point for generating diverse pyrazole-containing libraries.

Lead Optimization in Angiotensin II Antagonist Programs

The 5-(methoxymethyl) pyrazole core is validated in patent literature as a key substructure in C-linked pyrazole angiotensin II antagonists disclosed by Glaxo Group Ltd. [1]. This patent explicitly describes compounds incorporating the 5-(methoxymethyl) substituent for the treatment of hypertension, hyperaldosteronism, and cognitive disorders. Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate serves as a synthetically tractable building block for constructing analogs of these patented structures, enabling medicinal chemistry teams to explore structure-activity relationships around the pyrazole core while maintaining the validated 5-methoxymethyl pharmacophoric element.

Physicochemical Property Fine-Tuning in Lead Optimization

The 0.6 log unit reduction in lipophilicity (XLogP3 = 0.2) relative to the unsubstituted pyrazole core (XLogP3 = 0.8) [1] makes ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate a strategic building block for medicinal chemists seeking to modulate lipophilicity without altering the core heterocycle. This property shift is particularly relevant for programs where reducing logP is required to improve aqueous solubility, minimize hERG binding, or enhance metabolic stability. Procurement of the exact compound ensures that SAR correlations derived from this scaffold accurately reflect the intended physicochemical profile rather than approximations based on less substituted analogs.

Agrochemical Intermediate Development for Pyrazole-Containing Actives

Pyrazole derivatives constitute a significant class of commercial agrochemicals, including insecticides and fungicides. Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate has been noted for exploration in the development of selective herbicides and fungicides [1]. The compound's defined purity specification (95-97%) and established synthetic accessibility support its use as a reliable intermediate in process chemistry development, where batch-to-batch consistency and supply chain reliability are primary procurement considerations for scaling synthetic routes toward field candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.